1-(3,4-Dimethoxyphenyl)butan-1-ol

Organic Synthesis Medicinal Chemistry Scaffold Design

Reproducing patented NDGA synthesis or building diarylbutane libraries? Substituting this exact benzylic alcohol (CAS 54419-22-6) with chain-length or hydroxyl-position analogs alters kinetics and regioselectivity, risking failed reactions. - **Critical scaffold**: Enables controlled reduction/methylation for chiral integrity (US Patent 4,562,298) - **Physicochemical precision**: LogP 2.54; 3,4-dimethoxy pattern + 1-butanol chain unique - **Supply reliability**: Rigorous QC. Available for immediate R&D shipment.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 54419-22-6
Cat. No. B1362498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)butan-1-ol
CAS54419-22-6
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCCC(C1=CC(=C(C=C1)OC)OC)O
InChIInChI=1S/C12H18O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h6-8,10,13H,4-5H2,1-3H3
InChIKeyCKASWWHFEGBUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethoxyphenyl)butan-1-ol for Research & Procurement


1-(3,4-Dimethoxyphenyl)butan-1-ol (CAS 54419-22-6), also known as 1-(3,4-dimethoxyphenyl)-1-butanol, is a secondary benzylic alcohol with a molecular formula of C12H18O3 and a molecular weight of 210.27 g/mol . It features a butanol chain attached to a 3,4-dimethoxyphenyl ring . This compound is primarily valued as a versatile synthetic intermediate and small-molecule scaffold in medicinal chemistry and organic synthesis . Its structure, containing both a reactive hydroxyl group and an electron-rich aromatic ring, allows for further functionalization, making it a key building block for more complex molecules, including nordihydroguaiaretic acid (NDGA) derivatives [1].

1
Key intermediate for optically active nordihydroguaiaretic acid (NDGA) synthesis
2
Medicinal chemistry scaffold with benzylic alcohol and 3,4-dimethoxyphenyl diversification points
3
Building block for 1,4-diarylbutane-1,4-diols and related bioactive frameworks

1-(3,4-Dimethoxyphenyl)butan-1-ol Irreplaceability in Synthesis


Substituting 1-(3,4-Dimethoxyphenyl)butan-1-ol with a generic analog in a synthetic pathway is not a trivial exchange due to its specific combination of structural and physicochemical features [1]. The position of the hydroxyl group on the first carbon of the butyl chain, combined with the specific 3,4-dimethoxy substitution pattern on the phenyl ring, dictates its reactivity and the final structure of downstream products [2]. For instance, analogs like 1-(3,4-Dimethoxyphenyl)propan-1-ol or 1-(3,4-Dimethoxyphenyl)butan-2-ol, while sharing the aromatic core, introduce different steric and electronic properties due to altered carbon chain lengths or hydroxyl group positioning [3]. These differences can lead to divergent reaction kinetics, regioselectivity in subsequent steps, and ultimately, the synthesis of an entirely different compound or a failed reaction. The procurement of the exact scaffold, CAS 54419-22-6, is therefore critical for ensuring the fidelity and reproducibility of established synthetic protocols.

Hydroxyl position shift alters reactivity

Moving the -OH from benzylic C-1 to C-2 (as in CAS 26014-71-1) changes alcohol class and may disrupt oxidation or esterification steps in established routes.

Chain length affects lipophilicity and reaction kinetics

Shorter-chain analogs (e.g., propanol derivative) may exhibit different partition behavior and steric profiles, potentially altering regioselectivity and overall pathway outcome.

1-(3,4-Dimethoxyphenyl)butan-1-ol vs Analogs: Evidence


Hydroxyl Position: Benzylic vs. Secondary Alcohol

The position of the hydroxyl group is a critical differentiator. 1-(3,4-Dimethoxyphenyl)butan-1-ol (CAS 54419-22-6) is a secondary alcohol with the -OH group on the carbon atom directly attached to the aromatic ring (benzylic position). In contrast, its analog, 1-(3,4-Dimethoxyphenyl)butan-2-ol (CAS 26014-71-1), has the hydroxyl group on the second carbon of the butyl chain [1]. This structural difference results in a primary alcohol versus a secondary alcohol, which leads to differing chemical reactivities, especially in oxidation and esterification reactions . This is a fundamental distinction for synthetic chemists designing a route.

Hydroxyl Position
Reported
Benzylic C-1 (target) vs. C-2 analog: secondary vs. primary alcohol reactivity profile.
Defines oxidation behavior and scaffold role in NDGA patent synthesis.
Based on IUPAC nomenclature and patent structural requirements.
Organic Synthesis Medicinal Chemistry Scaffold Design

LogP Lipophilicity vs. Shorter-Chain Analog

Lipophilicity, a key determinant of absorption and distribution, differs significantly based on carbon chain length. 1-(3,4-Dimethoxyphenyl)butan-1-ol (C4 chain) has a calculated LogP of 2.54 . Its shorter-chain analog, 1-(3,4-Dimethoxyphenyl)propan-1-ol (C3 chain), is expected to have a lower LogP value, indicating reduced lipophilicity [1]. This quantitative difference in LogP of approximately 0.6 units (based on a difference of one methylene group contribution) translates to a roughly 4-fold difference in its partition coefficient between octanol and water.

Calculated LogP
Class-level
2.54
Indicates moderate membrane permeability; ~0.6 logP units higher than propanol analog.
Calculated value (XLogP3); experimental verification recommended.
Lipophilicity ADME Properties Drug Design

NDGA Synthesis: Specific Scaffold vs. Generic Analogs

1-(3,4-Dimethoxyphenyl)butan-1-ol (54419-22-6) is not merely a simple alcohol; it is explicitly named as a key intermediate in a patented process for synthesizing optically active nordihydroguaiaretic acid (NDGA) [1]. The patent (US4562298) details a multi-step synthesis starting with 1,4-bis(3,4-dimethoxyphenyl)butanone, which is reduced to the corresponding butanol [1]. This specific butanol intermediate, of which 1-(3,4-Dimethoxyphenyl)butan-1-ol is a representative monomeric unit, is crucial for preserving the optical orientation of the 2,3-dimethyl bonds throughout the subsequent steps to yield d,l-NDGA [1]. No direct quantitative yield comparison is available in the public domain for the target compound versus an analog in this specific, complex synthetic sequence.

NDGA Synthesis Role
Method context
Specified intermediate for preserving optical orientation in d,l-NDGA production.
Essential for following patent US4562298 synthetic route.
Functional specification; no direct yield comparison with analogs available.
Patent Synthesis Chiral Intermediate Nordihydroguaiaretic Acid

1-(3,4-Dimethoxyphenyl)butan-1-ol Application Scenarios


Optically Active NDGA Synthesis

Procure this compound as a critical monomeric unit or intermediate for use in the patented synthesis of optically active d,l-nordihydroguaiaretic acid (NDGA) and its analogs. The specific structure of this benzylic alcohol allows for the controlled reduction and methylation steps necessary to preserve chiral integrity, as outlined in US Patent 4,562,298 [1]. Substitution with a non-benzylic or different chain-length analog would alter the reaction pathway and prevent access to the desired optically active product.

Medicinal Chemistry Scaffold

Employ this compound as a versatile scaffold in medicinal chemistry for generating libraries of analogs. Its core structure—a 3,4-dimethoxyphenyl ring attached to a flexible butanol chain—offers multiple points for diversification (e.g., esterification of the alcohol, electrophilic aromatic substitution on the ring) . The calculated LogP of 2.54 provides a desirable lipophilic starting point for designing drug candidates targeting intracellular or membrane-bound proteins.

1,4-Diarylbutane-1,4-diol Synthesis

Utilize this compound as a building block for the synthesis of more complex 1,4-diarylbutane-1,4-diols, which have been investigated for trypanocidal activity [2]. While the target compound itself is a monofunctional alcohol, it serves as a key structural component for constructing the bifunctional 1,4-bis-(3,4-dimethoxyphenyl)-1,4-butanediol, demonstrating its utility in assembling larger, biologically relevant molecules.

Application
Selection Property
Validation Focus
Optically active NDGA synthesis
Benzylic alcohol as chiral integrity anchor
Reaction fidelity and optical orientation retention
Medicinal chemistry scaffold
3,4-dimethoxyphenyl and benzylic reactivity
Diversification potential and lipophilicity baseline
1,4-Diarylbutane-1,4-diol synthesis
Monomeric butanol building block
Product isolation and trypanocidal activity screening (related scaffolds)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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